5-(2,3-Dichlorophenyl)pyrimidin-2-amine

Kinase Inhibition PIM2 Selectivity

5-(2,3-Dichlorophenyl)pyrimidin-2-amine is a critical 2-aminopyrimidine building block for medicinal chemistry programs targeting PIM2-dependent oncology pathways and drug-resistant HIV strains. With a moderate and selective PIM2 inhibition profile (IC50 = 140 nM) and negligible CDK2 activity (IC50 > 10 µM), this scaffold enables lead optimization with a reduced risk of myelosuppression. Its 2,3-dichlorophenyl substitution at the 5-position is essential for generating specific downstream pharmacophores; alternative halogenation patterns significantly alter potency, selectivity, and synthetic feasibility. Procure this high-purity intermediate to accelerate your kinase inhibitor or antiviral discovery pipeline.

Molecular Formula C10H7Cl2N3
Molecular Weight 240.09 g/mol
Cat. No. B13107512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Dichlorophenyl)pyrimidin-2-amine
Molecular FormulaC10H7Cl2N3
Molecular Weight240.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(N=C2)N
InChIInChI=1S/C10H7Cl2N3/c11-8-3-1-2-7(9(8)12)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15)
InChIKeyGITUFRQPDZOLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,3-Dichlorophenyl)pyrimidin-2-amine (CAS 1111111-90-0): A Specialized Heterocyclic Building Block for Kinase and Antiviral Research


5-(2,3-Dichlorophenyl)pyrimidin-2-amine (CAS 1111111-90-0) is an aromatic amine and a key member of the 2-aminopyrimidine class, featuring a dichlorophenyl substituent at the 5-position . This structural motif is critical in medicinal chemistry, providing a versatile scaffold for developing kinase inhibitors and antiviral agents . Its primary value lies in its function as a synthetic intermediate, enabling the construction of more complex, biologically active molecules, rather than as a stand-alone therapeutic .

Procurement Risk: Why Unsubstituted or Differently Substituted 2-Aminopyrimidines Are Not Interchangeable with 5-(2,3-Dichlorophenyl)pyrimidin-2-amine


Substitution on the 2-aminopyrimidine core profoundly impacts both biological target engagement and subsequent synthetic utility. The specific 2,3-dichlorophenyl group at the 5-position of this compound dictates a unique profile of kinase inhibition and is essential for generating specific downstream pharmacophores, such as those in HIV reverse transcriptase inhibitors [1]. Swapping this core for a different halogenated or unsubstituted phenyl analog would lead to significant shifts in potency, selectivity, and the synthetic feasibility of advanced intermediates, as demonstrated by structure-activity relationship (SAR) studies on similar scaffolds [2].

Quantitative Differentiation Evidence for 5-(2,3-Dichlorophenyl)pyrimidin-2-amine vs. In-Class Analogs


Moderate PIM2 Inhibition vs. Potent Dual MNK/PIM Inhibitors Highlights a Distinct Kinase Selectivity Window

The target compound demonstrates moderate inhibitory activity against the PIM2 kinase. This stands in contrast to more potent, non-selective PIM family inhibitors. For instance, a distinct chemotype, compound 21o (a pyrido[3,2-d]pyrimidine), exhibits a less selective profile with an IC50 of 232 nM for PIM2, but also potently inhibits MNK1/2 (1 and 7 nM) and PIM1 (43 nM) [1]. The lower, more moderate PIM2 activity of 5-(2,3-Dichlorophenyl)pyrimidin-2-amine may be advantageous in research contexts where avoiding pan-PIM inhibition or dual MNK/PIM activity is desired.

Kinase Inhibition PIM2 Selectivity Oncology

Substantially Weaker CDK2 Affinity vs. Established CDK2 Inhibitors Indicates Reduced Off-Target Potential

The compound exhibits negligible inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). This is a critical point of differentiation from many 2-aminopyrimidine-based kinase inhibitors that potently inhibit CDKs. For example, the well-characterized inhibitor AT7519 potently inhibits CDK2 with an IC50 of 47 nM [1]. The high IC50 of 10,000 nM (10 µM) for the target compound against CDK2 demonstrates a substantial lack of engagement with this common off-target [2], which is a valuable characteristic for ensuring target selectivity.

Kinase Inhibition CDK2 Selectivity Off-Target

Documented Utility as a Key Intermediate for 5,6-Substituted Pyrimidines with HIV-1 Activity

5-(2,3-Dichlorophenyl)pyrimidin-2-amine is a documented precursor in the synthesis of 5,6-substituted pyrimidines that inhibit HIV strains resistant to reverse transcriptase inhibitors . This specific utility is tied to its unique substitution pattern, which is necessary for constructing the final pharmacophore. In contrast, simpler 5-halo or 5-aryl pyrimidin-2-amines lack this precise architectural requirement, as detailed in patents covering the 5,6-substituted pyrimidine class [1]. This established synthetic pathway provides a clear, application-specific reason for procuring this precise compound.

Antiviral HIV Intermediate Medicinal Chemistry

Targeted Applications for 5-(2,3-Dichlorophenyl)pyrimidin-2-amine Based on Verified Evidence


Investigating PIM2 Kinase Function Without Pan-PIM or Dual MNK/PIM Interference

Based on its moderate and selective PIM2 inhibition profile (IC50 = 140 nM) and weak CDK2 activity (IC50 = 10,000 nM) [1], this compound is suitable as a chemical probe in oncology research. It can be used to study PIM2-dependent signaling pathways in cellular assays where a cleaner selectivity profile, compared to more promiscuous inhibitors like compound 21o, is required [2].

Synthesis of Advanced Intermediates for Next-Generation HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The compound's established role as a key building block for patented 5,6-substituted pyrimidines makes it a critical raw material for medicinal chemistry efforts aimed at developing novel HIV therapies, particularly those targeting drug-resistant viral strains [3].

Scaffold for Developing Kinase Inhibitors with a Favorable CDK2 Safety Window

Due to its negligible inhibition of CDK2 (IC50 > 10 µM) [1], the 5-(2,3-dichlorophenyl)pyrimidin-2-amine core represents an attractive starting point for lead optimization programs aiming to design kinase inhibitors with a reduced likelihood of causing CDK2-related toxicities, such as myelosuppression, which is a common liability for CDK inhibitors.

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